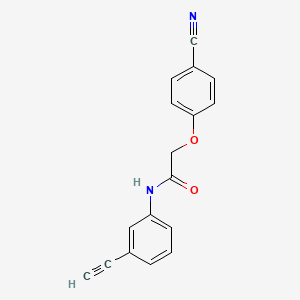

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide

説明

2-(4-Cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a synthetic acetamide derivative featuring a 4-cyanophenoxy group linked via an acetamide bridge to a 3-ethynylphenyl moiety. The compound’s synthesis involves reacting 3-ethynylaniline with acetic anhydride to form the N-(3-ethynylphenyl)acetamide core, followed by functionalization with 4-cyanophenoxyacetic acid derivatives under coupling conditions .

特性

分子式 |

C17H12N2O2 |

|---|---|

分子量 |

276.29 g/mol |

IUPAC名 |

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide |

InChI |

InChI=1S/C17H12N2O2/c1-2-13-4-3-5-15(10-13)19-17(20)12-21-16-8-6-14(11-18)7-9-16/h1,3-10H,12H2,(H,19,20) |

InChIキー |

DALVAADFYGPLLX-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C#N |

製品の起源 |

United States |

生物活性

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide

- CAS Number: 1016679-04-1

- Molecular Formula: C16H14N2O2

- Molecular Weight: 270.30 g/mol

Biological Activity Overview

The biological activity of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide has been primarily investigated for its potential anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines, showcasing its ability to induce apoptosis and inhibit cell proliferation.

Anticancer Activity

Research indicates that this compound may exert significant anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth: In vivo studies suggest that treatment with this compound can significantly reduce tumor size in animal models.

The precise mechanisms by which 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide exerts its biological effects are still under investigation. However, potential interactions with specific molecular targets have been proposed:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation: It could interact with cellular receptors that play a role in tumorigenesis.

Case Studies and Experimental Data

A number of experimental studies have evaluated the biological activity of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide:

-

Cell Viability Assays:

- MTT assays demonstrated a dose-dependent reduction in viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction MCF-7 20 Cell cycle arrest -

Apoptosis Assays:

- Flow cytometry analysis indicated a significant increase in Annexin V positive cells upon treatment with the compound, confirming apoptosis induction.

-

In Vivo Studies:

- Xenograft models treated with the compound showed a marked decrease in tumor volume compared to control groups, indicating effective tumor suppression.

類似化合物との比較

Dimeric Acetamide Derivatives (ISRIB Series)

- ISRIB-A13: A dimeric analog with two 4-cyanophenoxy groups connected to a cyclohexyl diamine core. This bivalent structure enables dual-site binding, enhancing eIF2B modulation activity compared to monomeric counterparts. Yield: 36% .

- ISRIB-A14/15: Feature dichlorophenoxy or chlorophenoxy groups, increasing hydrophobicity. ISRIB-A14 showed 86% yield but reduced solubility, highlighting the trade-off between halogen substitution and bioavailability .

Key Difference: The monomeric structure of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide may favor membrane permeability over the dimeric ISRIB series, which relies on multivalent interactions for potency.

Pyridine- and Imidazole-Containing Analogs

- 2-(4-Cyanophenoxy)-N-(pyridin-3-ylmethyl)acetamide: The pyridinylmethyl group enhances hydrogen-bonding capacity, improving solubility (logP ~1.2) compared to the ethynylphenyl analog (logP ~2.5) .

Key Difference: The ethynyl group in 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide provides conformational rigidity, which may stabilize interactions with planar aromatic targets (e.g., enzyme active sites) versus flexible alkyl-linked heterocycles.

Antiviral and Anticancer Acetamides

- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide: Demonstrated SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol) via pyridine-His163 interactions .

- Compound 7d (Thiadiazole Derivative) : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), attributed to the thiadiazole ring’s electron-deficient nature .

Key Difference: The ethynylphenyl group in 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide may reduce steric hindrance compared to bulky heterocycles, enabling access to narrower binding pockets.

Halogenated and Electron-Deficient Analogs

- N-(3-Acetylphenyl)-2-(4-chlorophenoxy)acetamide: Chlorine substitution increases lipophilicity (clogP: 3.8 vs.

- 2-Chloro-N-(4-cyanophenyl)acetamide: The chloro group at the α-position enhances reactivity as an alkylating agent, posing higher toxicity risks compared to the ethynyl-substituted compound .

Key Difference: The cyano group’s strong electron-withdrawing effect in 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide may stabilize transition states in enzymatic reactions, unlike halogenated analogs.

Pharmacological and Physicochemical Properties

Activity Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。